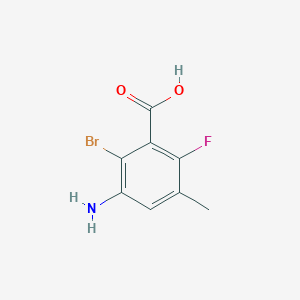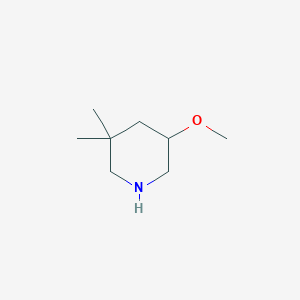
3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrFNO2 This compound is a derivative of benzoic acid, featuring amino, bromo, fluoro, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-Amino-6-fluoro-5-methylbenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the fluoro substituent.
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the amino and bromo substituents.
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the amino and methyl substituents.
Uniqueness
The presence of amino, bromo, fluoro, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
3-amino-2-bromo-6-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-2-4(11)6(9)5(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) |
Clave InChI |
FCRGOBLRDLUWPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)C(=O)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B14788361.png)
![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)







